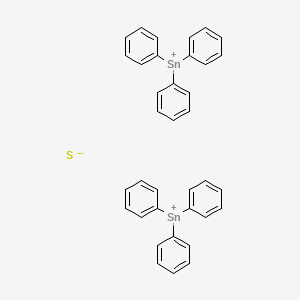

Triphenylstannanylium;sulfide

Description

Properties

IUPAC Name |

triphenylstannanylium;sulfide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;/q;;;;;;-2;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXNODHAXGILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[S-2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30SSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triphenyltin Sulfur Compounds

Conventional Synthetic Routes to Organotin Sulfides

Conventional methods for forming tin-sulfur bonds typically involve the reaction of an organotin electrophile with a sulfur nucleophile or condensation reactions that eliminate a small molecule like water.

A primary and straightforward method for synthesizing triphenyltin-sulfur compounds is the reaction of a triphenyltin (B1233371) halide, most commonly Triphenyltin chloride, with a suitable sulfide (B99878) source. This approach is a standard nucleophilic substitution at the tin center.

The sulfide source can be an inorganic salt, such as sodium sulfide or an aqueous solution of hydrogen sulfide. For instance, triphenyltin compounds are known to react with sulfides present in environmental sediments to form bis(triphenyltin) sulfide. nih.gov The reaction of Triphenyltin chloride with an inorganic sulfide source like sodium sulfide would proceed via a double displacement mechanism, precipitating the desired sulfide and a salt byproduct.

Organic sulfur sources, specifically thiols (RSH), are also widely used. The reaction of Triphenyltin chloride with a thiol is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion (RS⁻). This thiolate then displaces the chloride on the tin atom. An example of this is the preparation of (pentafluorophenylthio)triphenyltin, which was synthesized from Triphenyltin chloride and pentafluorothiophenol (B1630374) in an aqueous alcohol solution, with sodium hydroxide (B78521) added to neutralize the acid produced. cdnsciencepub.com

The general scheme for these reactions can be summarized as follows:

With Inorganic Sulfides: 2 (C₆H₅)₃SnCl + Na₂S → [(C₆H₅)₃Sn]₂S + 2 NaCl

With Organic Thiols: (C₆H₅)₃SnCl + RSH + Base → (C₆H₅)₃SnSR + Base·HCl

These reactions are foundational in organotin chemistry and provide reliable access to a range of organotin sulfides and thiolates. lupinepublishers.com

Condensation reactions provide an alternative route to compounds containing the Sn-S-Sn linkage, such as bis(triphenyltin) sulfide. These reactions typically involve the elimination of a small molecule, most often water, from organotin hydroxides or oxides upon reaction with a sulfur source like hydrogen sulfide.

Triphenyltin chloride readily hydrolyzes in the presence of water to form Triphenyltin hydroxide ((C₆H₅)₃SnOH). nih.gov This hydroxide can then undergo a condensation reaction with hydrogen sulfide. In this process, two molecules of the organotin hydroxide react with one molecule of H₂S, leading to the formation of the thermally stable Sn-S-Sn bond and eliminating two molecules of water.

The reaction is represented as: 2 (C₆H₅)₃SnOH + H₂S → [(C₆H₅)₃Sn]₂S + 2 H₂O

This methodology is analogous to the well-known formation of bis(triorganotin) oxides from the self-condensation of triorganotin hydroxides. The principle relies on the favorable thermodynamics of forming a water molecule and the strong tin-chalcogen bond.

Novel and Advanced Synthetic Approaches

Recent research has focused on developing more sophisticated synthetic methods for organotin sulfides. These advanced approaches aim to provide better control over the stoichiometry and structure of the final product, enable the synthesis of nanomaterials, and utilize more environmentally benign reaction conditions.

The single-source precursor (SSP) approach involves designing and synthesizing a single molecule that contains all the necessary elements for the final material, in this case, tin, phenyl groups, and sulfur. The target organotin sulfide is then formed by the controlled decomposition of this precursor, often through thermolysis. This method offers excellent control over stoichiometry because the elements are already present in the desired ratio within the precursor molecule. pharmtech.com

Organotin dithiocarbamates are a prominent class of SSPs for tin sulfides. nih.gov For example, diorganotin bis(dithiocarbamate) complexes have been synthesized and used as SSPs for the deposition of tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). wikipedia.orgcrdeepjournal.org Although many studies focus on diorganotin precursors for SnS films, the principle extends to triphenyltin analogues. A triphenyltin dithiocarbamate (B8719985), such as (N,N-diallyldithiocarbamato-κ²S,S′)triphenyltin(IV), contains the pre-formed Sn-S bonds necessary to act as a precursor. wikipedia.org

The thermal decomposition of these precursors can be studied using thermogravimetric analysis (TGA) to determine the temperature at which they break down to yield the desired sulfide material. The decomposition pathway often involves the elimination of organic fragments, leaving behind the inorganic tin sulfide core.

| Precursor Complex | Decomposition Range (°C) | Decomposition Steps | Resulting Material |

|---|---|---|---|

| [Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂] | 195-325 | Single | SnS |

| [Sn(C₄H₉)₂(S₂CN(CH₃)(C₄H₉))₂] | 195-325 | Double | SnS |

| [Sn(C₆H₅)₂(S₂CN(C₂H₅)₂)₂] | 195-325 | Single | SnS |

This table presents decomposition data for various diorganotin dithiocarbamate complexes, illustrating their utility as single-source precursors for tin sulfide (SnS) thin films as demonstrated in related studies. The data shows that decomposition typically occurs in a single step within a well-defined temperature range. crdeepjournal.org

Interfacial synthesis, particularly using phase-transfer catalysis (PTC), offers a powerful method for reacting reagents that are soluble in different, immiscible liquid phases. crdeepjournal.org This technique can be applied to the synthesis of triphenyltin-sulfur compounds by facilitating the reaction between an organic-soluble triphenyltin halide and a water-soluble sulfide source.

In a typical PTC system, Triphenyltin chloride would be dissolved in a nonpolar organic solvent, while the sulfide source, such as sodium sulfide or an aqueous solution of hydrogen sulfide, resides in an aqueous phase. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), is added. nitrkl.ac.in The catalyst transports the sulfide anion (S²⁻ or HS⁻) from the aqueous phase into the organic phase as an ion pair ([Q⁺]₂S²⁻). In the organic phase, the now-solubilized and highly reactive sulfide anion readily reacts with the Triphenyltin chloride to form the product, bis(triphenyltin) sulfide. The catalyst then returns to the aqueous phase to repeat the cycle.

This method can enhance reaction rates, improve yields, and allow for milder reaction conditions compared to homogeneous reactions in polar aprotic solvents. mdpi.com The synthesis of fine chemicals like dibenzyl sulfide from benzyl (B1604629) chloride and H₂S-rich aqueous solutions has been successfully demonstrated using PTC, establishing a clear precedent for applying this methodology to organotin halides. nitrkl.ac.in

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. pharmtech.com They can serve as both the solvent and catalyst for various chemical reactions. The synthesis of ionic triphenyltin(IV) complexes has been reported, demonstrating the compatibility of the triphenyltin moiety with ionic systems. nih.gov Furthermore, ionic liquids have been used to prepare fluorescent nanocomposites for the sensitive detection of sulfide ions, indicating that both key reactants are stable and soluble in these media. frontiersin.org An IL could facilitate the reaction between Triphenyltin chloride and a sulfide source by providing a polar, non-coordinating environment that can enhance the reactivity of the nucleophilic sulfide anion while readily dissolving the organotin starting material.

Hydrazine (B178648): Hydrazine hydrate (B1144303), often in combination with a strong base like KOH, serves as a powerful basic and reductive system for synthesizing organosulfur compounds from elemental sulfur and organic halides. mdpi.com This medium can generate highly reactive polysulfide anions (Sₙ²⁻) from elemental sulfur. researchgate.net These polysulfide anions can then act as potent nucleophiles. The reaction of Triphenyltin chloride with elemental sulfur in a hydrazine hydrate system represents a plausible, though less common, route to bis(triphenyltin) sulfide or related polysulfides. The high reactivity of the sulfide species generated in situ could drive the reaction efficiently under mild conditions. This approach has been successfully used to synthesize various thiophene (B33073) and pyrrole (B145914) derivatives from chloroalkenes and sulfur, highlighting its utility in forming C-S bonds from C-Cl precursors. mdpi.com

Ligand Modification and Functionalization Strategies for Triphenyltin-Sulfur Adducts

The modification of pre-formed triphenyltin-sulfur adducts, such as triphenyltin thiolates (Ph₃SnSR), represents a key avenue for creating novel compounds with tailored properties. These post-synthetic modifications can be broadly categorized into two main strategies: reactions involving the displacement of the entire sulfur-containing ligand and reactions that functionalize the ligand itself without cleaving the tin-sulfur bond.

A primary strategy for modifying these adducts is through ligand exchange reactions . This approach leverages the lability of the tin-sulfur bond, allowing for the substitution of one thiolate ligand for another. The reaction is typically driven by equilibrium, and by using a large excess of a new thiol (R'SH) or by removing the displaced thiol (RSH) from the reaction mixture, the equilibrium can be shifted to favor the formation of the new triphenyltin thiolate adduct (Ph₃SnSR'). This method is highly valuable for introducing a variety of functional groups onto the sulfur ligand, thereby fine-tuning the electronic and steric properties of the final compound.

Another significant functionalization strategy involves chemical reactions targeting the organic moiety (R) of the sulfur-containing ligand while it remains coordinated to the triphenyltin center. The nucleophilic character of the sulfur atom in a thiolate ligand makes it susceptible to attack by various electrophiles. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com For instance, a coordinated thiolate can be reacted with alkyl halides (R'-X) in an S-alkylation reaction. This process can lead to the formation of a new carbon-sulfur bond, effectively elongating or modifying the organic portion of the ligand.

Furthermore, the sulfur atom itself can be a site for modification, most notably through oxidation . Controlled oxidation of the sulfur center in a triphenyltin thiolate can yield triphenyltin sulfenates (Ph₃Sn-S(O)R) or triphenyltin sulfinates (Ph₃Sn-S(O)₂R). chemistrysteps.comlibretexts.org These transformations alter the oxidation state and geometry of the sulfur atom, which in turn significantly impacts the chemical and physical properties of the entire molecule. The specific outcome of the oxidation depends on the nature of the oxidizing agent and the reaction conditions.

These modification strategies are instrumental in the rational design of triphenyltin-sulfur compounds for various applications, allowing for the synthesis of derivatives with precisely controlled functionalities.

Interactive Data Table: Examples of Ligand Modification Strategies

| Starting Adduct | Modifying Reagent | Reaction Type | Product |

| Triphenyltin phenylthiolate | 4-Nitrothiophenol | Ligand Exchange | Triphenyltin 4-nitrophenylthiolate |

| Triphenyltin ethanethiolate | Methyl Iodide | S-Alkylation | (Ethylmethylsulfonio)triphenylstannane iodide |

| Triphenyltin phenylthiolate | Hydrogen Peroxide | Sulfur Oxidation | Triphenyltin benzenesulfenate |

| Triphenyltin 4-aminophenylthiolate | Acetic Anhydride | N-Acylation of Ligand | Triphenyltin 4-acetamidophenylthiolate |

Advanced Spectroscopic and Crystallographic Elucidation of Triphenyltin Sulfur Systems

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers direct insight into the bonding arrangements within a molecule by probing its vibrational modes.

Infrared spectroscopy is a powerful tool for identifying the characteristic stretching and bending frequencies of chemical bonds. In the context of bis(triphenyltin) sulfide (B99878), particular attention is given to the vibrations involving the tin atom, as these are most indicative of the compound's core structure.

The Sn-C stretching vibrations associated with the phenyl groups are typically observed in the far-infrared region. For many triphenyltin (B1233371) compounds, these vibrations appear as a strong absorption band. The asymmetric Sn-C stretching mode, νₐₛ(Sn-C), is generally found at a higher frequency than the symmetric mode, νₛ(Sn-C).

The Sn-S bond vibrations are also critical for structural confirmation. In molecules containing a Sn-S-Sn bridge, such as bis(triphenyltin) sulfide, the asymmetric stretching vibration, νₐₛ(Sn-S-Sn), is IR-active and typically appears in the 300-400 cm⁻¹ range. The corresponding symmetric stretch is generally weak or inactive in the IR spectrum but can be observed using Raman spectroscopy.

Detailed assignments for bis(triphenyltin) sulfide have been reported based on comprehensive vibrational analyses of a series of triphenylmetal compounds.

| Vibrational Mode | Frequency (cm⁻¹) (Tentative) | Description |

| Phenyl Modes | Various bands > 400 | C-H and C-C stretching and bending |

| νₐₛ(Sn-S-Sn) | ~370 | Asymmetric stretch of the Sn-S-Sn bridge |

| νₐₛ(Sn-C₃) | ~270 | Asymmetric stretch of the Sn-Phenyl bonds |

| νₛ(Sn-C₃) | ~230 | Symmetric stretch of the Sn-Phenyl bonds |

| Note: Specific frequencies can vary based on the physical state (solid/solution) and sample preparation. |

Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for vibrational activity differ. researchgate.net Vibrations that are symmetric and result in a change in polarizability are typically strong in the Raman spectrum. sigmaaldrich.com

For triphenyltin-sulfur systems, Raman spectroscopy is particularly useful for identifying the symmetric Sn-S and Sn-C stretching modes. In bis(triphenyltin) sulfide, the symmetric Sn-S-Sn stretch, which is often weak in the IR spectrum, gives rise to a strong Raman signal. This provides definitive evidence for the presence of the linear or bent Sn-S-Sn structural unit. The symmetric Sn-C stretch of the three phenyl groups attached to each tin atom also produces a characteristic Raman band.

The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes and a more confident elucidation of the molecular structure.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of organotin compounds in solution. By analyzing various NMR-active nuclei (¹H, ¹³C, and ¹¹⁹Sn), detailed information about the electronic environment, connectivity, and coordination number of the tin atom can be obtained.

The ¹H and ¹³C NMR spectra of bis(triphenyltin) sulfide are dominated by the signals of the phenyl groups.

¹H NMR : The protons of the phenyl rings typically appear as complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The protons in the ortho positions often resonate at a different chemical shift than the meta and para protons due to the influence of the tin atom. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes can often be observed, providing valuable structural information. The magnitude of the tin-proton coupling constants, nJ(Sn-H), can give insights into the geometry and hybridization at the tin center.

¹³C NMR : The spectrum shows distinct signals for the different carbon atoms of the phenyl rings. The ipso-carbon (the carbon directly bonded to the tin atom) is of particular interest. Its chemical shift and, more importantly, the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), are highly sensitive to the coordination number and geometry of the tin atom. For four-coordinate triphenyltin compounds, the ¹J(¹¹⁹Sn-¹³C) values are typically in the range of 550–660 Hz.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature |

| ¹H | 7.0 - 8.0 (multiplets) | Phenyl protons |

| ¹³C (ipso) | ~138 | Carbon directly attached to Sn |

| ¹³C (ortho) | ~137 | |

| ¹³C (meta) | ~129 | |

| ¹³C (para) | ~129 | |

| Note: Chemical shifts are relative to TMS and can vary with solvent. |

¹¹⁹Sn NMR is the most direct method for probing the environment of the tin nucleus. researchgate.netcolab.ws The chemical shift (δ¹¹⁹Sn) is extremely sensitive to the coordination number at the tin center and the nature of the substituents. semanticscholar.org

For tetracoordinated (four-coordinate) organotin compounds, the ¹¹⁹Sn chemical shifts generally appear in a range from approximately +200 to -60 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). For bis(triphenyltin) sulfide, where each tin atom is four-coordinate in a tetrahedral-like geometry, the ¹¹⁹Sn chemical shift is found in the upper end of this range. A reported value for bis(triphenyltin) sulfide is approximately +84 ppm, which is consistent with a four-coordinate tin atom bonded to three carbon atoms and one sulfur atom.

An increase in the coordination number, for instance through solvent coordination or the formation of five- or six-coordinate complexes, leads to a significant upfield shift (to more negative ppm values). colab.ws For example, five-coordinate triphenyltin compounds typically have ¹¹⁹Sn chemical shifts in the range of -180 to -260 ppm. This sensitivity makes ¹¹⁹Sn NMR an excellent tool for studying solution-state equilibria and ligand exchange processes.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the crystalline state, which can differ significantly from their behavior in solution. For tin compounds, solid-state ¹¹⁹Sn NMR is particularly powerful for distinguishing between different polymorphs, identifying non-equivalent tin sites within a crystal lattice, and understanding intermolecular interactions.

The key parameters derived from a solid-state ¹¹⁹Sn NMR spectrum are the isotropic chemical shift and the chemical shift anisotropy (CSA). The CSA provides detailed information about the symmetry of the electronic environment around the tin nucleus. For instance, a tin atom in a perfectly tetrahedral or octahedral environment will have a very small CSA, while distorted geometries lead to a large CSA.

While specific solid-state ¹¹⁹Sn NMR data for bis(triphenyltin) sulfide are not widely reported, studies on related crystalline tin sulfides and organotin compounds demonstrate the utility of this technique. nih.gov It can be used to confirm the coordination number of tin in the solid state and to probe the details of the Sn-S bonding, complementing data obtained from X-ray diffraction.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for the elucidation of the molecular identity and fragmentation pathways of triphenyltin-sulfur systems. It provides information on the molecular weight and the structural fragments of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of ionic or polar organotin compounds. nih.gov The ionization process in ESI-MS typically involves the cleavage of the most labile, often ionic, bond within the molecule, resulting in the formation of complementary positive and negative ions. nih.govupce.cz For triphenyltin compounds, this often leads to the generation of the triphenyltin cation, [Ph₃Sn]⁺.

The positive-ion ESI mass spectrum of triphenyltin compounds is characterized by the distinct isotopic cluster of the tin atom, which simplifies the identification of tin-containing fragments. upce.cz The fragmentation of the [C₂₄H₂₉N₂Sn]⁺, [C₂₁H₂₂NSn]⁺, and [C₁₇H₃₀NSn]⁺ ions has been studied, providing insights into the stability of the triphenyltin moiety and its fragmentation pathways. nih.gov Under low energy collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the precursor ions of organotin compounds yield characteristic fingerprint patterns that are highly specific and sensitive for their identification. The fragmentation of the triphenyltin cation typically involves the sequential loss of phenyl groups.

Table 1: Illustrative ESI-MS Fragmentation Data for a Triphenyltin Cationic Species

| Precursor Ion (m/z) | Fragment Ions (m/z) | Corresponding Neutral Loss |

| 351 | 273, 197, 120 | Ph, Ph, Sn |

Note: This table is illustrative and specific fragmentation patterns can vary based on the full structure of the compound and instrumental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many organotin compounds, including those with polar functional groups, are not directly amenable to GC analysis due to their low volatility and thermal instability. Therefore, a derivatization step is essential to convert them into more volatile and thermally stable species prior to GC-MS analysis. researchgate.netnih.gov

Common derivatization methods for organotin compounds include:

Alkylation: This is the most widely used technique, employing Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide) to form stable tetra-alkyltin derivatives. nih.govsci-hub.se

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄) is another common method that can be performed in aqueous solutions. researchgate.netlabrulez.com

These derivatization procedures create less polar and more volatile compounds that can be readily separated by gas chromatography and detected by mass spectrometry. labrulez.com The mass spectra of these derivatives provide clear molecular ion peaks and characteristic fragmentation patterns, which are useful for identification and quantification. agilent.com For instance, the analysis of ethylated triphenyltin would show a molecular ion corresponding to triphenylethylstannane. The fragmentation in the mass spectrometer would then involve the loss of ethyl and phenyl groups.

Table 2: Common Derivatization Reagents and Resulting Volatile Derivatives for GC-MS Analysis of Triphenyltin Compounds

| Derivatization Reagent | Chemical Formula | Resulting Derivative of Triphenyltin |

| Methylmagnesium bromide | CH₃MgBr | Triphenylmethylstannane |

| Pentylmagnesium bromide | C₅H₁₁MgBr | Triphenylpentylstannane |

| Sodium tetraethylborate | NaBEt₄ | Triphenylethylstannane |

Single Crystal X-ray Diffraction for Definitive Structural Determination

For triphenyltin-sulfur systems, single-crystal XRD can definitively elucidate the coordination environment around the tin atom and the nature of the tin-sulfur bond. Structural studies of various triphenyltin compounds have been conducted, revealing details about their molecular architecture. asianpubs.orgnih.govnih.gov For instance, the crystal structure of hexaphenyldistannane, a related compound, has been reported, providing insights into Sn-Sn and Sn-C bond lengths. researchgate.net

In the context of bis(triphenylstannyl)sulfide, a single-crystal XRD analysis would reveal the Sn-S-Sn bond angle and the Sn-S and Sn-C bond lengths, as well as the conformation of the phenyl groups. This information is crucial for understanding the steric and electronic properties of the molecule.

Table 3: Selected Crystallographic Data for a Representative Triphenyltin Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.123(4) |

| b (Å) | 11.234(5) |

| c (Å) | 14.567(6) |

| α (°) | 95.67(3) |

| β (°) | 101.23(4) |

| γ (°) | 109.87(3) |

| Sn-S (Å) | ~2.4 |

| Sn-C (Å) | ~2.1-2.2 |

| C-Sn-C (°) | ~110-115 |

| Sn-S-Sn (°) | ~105 |

Note: The data in this table is illustrative for a generic triphenyltin sulfide type structure and is based on typical values found in related organotin compounds. Specific values for bis(triphenylstannyl)sulfide would require its specific crystal structure determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of triphenyltin-sulfur compounds is expected to be dominated by electronic transitions involving the phenyl rings and potentially charge-transfer transitions involving the tin and sulfur atoms. The phenyl groups exhibit characteristic π → π* transitions, typically observed in the UV region. The presence of the tin and sulfur atoms can influence the energy of these transitions and may introduce new absorption bands. For instance, n → σ* or n → π* transitions involving the lone pair electrons on the sulfur atom might be observed. The optical band gap of organotin complexes can be estimated from their UV-Vis spectra, which is a key parameter for their potential application in optoelectronic devices. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions for a Triphenyltin-Sulfide System

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 220-280 | π → π | Phenyl rings |

| > 280 | n → σ / n → π* | Sulfur lone pairs |

| > 300 | Charge-transfer | Sn-S moiety |

Note: The exact λmax values and the presence of all transition types would depend on the specific compound and the solvent used.

Photoelectron Spectroscopy (UV-PES, XPS) for Electronic Structure and Bonding Nature

Photoelectron spectroscopy provides direct information about the electronic structure and bonding in molecules by measuring the kinetic energies of electrons ejected upon irradiation with high-energy photons.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that uses X-rays to probe core-level electron binding energies. This allows for the determination of the elemental composition and the chemical (oxidation) state of the elements present. researchgate.net In a triphenyltin-sulfur compound, XPS can be used to analyze the Sn 3d and S 2p core levels. bmd-lab.org The binding energy of the Sn 3d electrons is sensitive to the oxidation state of the tin atom. thermofisher.com Similarly, the binding energy of the S 2p electrons provides information about the chemical environment of the sulfur atom (e.g., sulfide, sulfoxide, sulfone). xpsfitting.com A significant chemical shift between different oxidation states of tin allows for their identification. bmd-lab.org For example, a large shift of about 0.9 eV is observed between the Sn 3d₅/₂ peak for Sn(II) and Sn(IV) in tin sulfides. bmd-lab.org The analysis of these binding energies can therefore provide valuable insights into the nature of the tin-sulfur bond.

Ultraviolet Photoelectron Spectroscopy (UV-PES) uses UV radiation to probe the valence electron energy levels. The resulting spectrum shows a series of bands corresponding to the ionization of electrons from different molecular orbitals. For a triphenyltin-sulfur compound, the UV-PES spectrum would reveal the energies of the molecular orbitals derived from the phenyl π-system, the Sn-C and Sn-S sigma bonds, and the lone pair electrons on the sulfur atom.

Table 5: Representative XPS Binding Energies for Tin and Sulfur in Different Chemical States

| Element | Core Level | Chemical State | Binding Energy (eV) |

| Tin | Sn 3d₅/₂ | Sn(IV) in SnS₂ | ~486.8 |

| Tin | Sn 3d₅/₂ | Sn(II) in SnS | ~485.9 |

| Sulfur | S 2p₃/₂ | Metal Sulfide | ~161-162 |

| Sulfur | S 2p₃/₂ | Unbound Sulfur | ~164-165 |

Note: These are typical binding energy ranges and the exact values can be influenced by the specific molecular structure and instrumental calibration.

Reactivity and Mechanistic Investigations of Triphenyltin Sulfur Bonds

Reactions Involving Sn-S Bond Cleavage and Formation

The formation and cleavage of the Sn-S bond are fundamental processes in the chemistry of triphenyltin-sulfur compounds. These reactions are crucial for both the synthesis of these compounds and their application as precursors and reagents.

Formation of Sn-S Bonds:

Bis(triphenyltin) sulfide (B99878), a key compound in this class, can be synthesized through several reliable methods. A prevalent route involves the reaction of a triphenyltin (B1233371) precursor, such as an oxide or hydroxide (B78521), with a sulfur source like hydrogen sulfide. For instance, bis(triethyltin) oxide reacts readily with hydrogen sulfide to form bis(triethyltin) sulfide, and a similar reaction pattern is expected for the triphenyltin analogue. This type of reaction demonstrates the basicity of the organotin oxide and its affinity for acidic sulfur compounds.

Another common synthetic strategy is the reaction between an organotin halide and a sulfide salt. These methods provide high yields of the desired bis(triphenyltin) sulfide, which serves as a starting material for further reactivity studies.

| Triphenyltin Precursor | Sulfur Source | Reaction Type | Reference |

|---|---|---|---|

| Bis(triphenyltin) oxide | Hydrogen sulfide (H₂S) | Condensation/Metathesis | |

| Triphenyltin hydroxide | Hydrogen sulfide (H₂S) | Condensation/Metathesis | acs.org |

| Triphenyltin chloride | Sodium sulfide (Na₂S) | Salt Metathesis | General Method |

Cleavage of Sn-S Bonds:

The Sn-S bond is a site of significant reactivity and can be cleaved under various conditions. While the phenyl-tin bond is generally stable, it can be cleaved by reagents like mercury(II) chloride, bromine, and iodine. rsc.org The Sn-S bond, being more polarized and generally weaker, is also susceptible to cleavage.

This reactivity is harnessed in materials science, where bis(triphenyltin) chalcogenides, including the sulfide, serve as convenient single-source precursors for the synthesis of phase-pure binary semiconductors like tin(II) sulfide (SnS). acs.org The thermal decomposition of the precursor in a high-boiling point solvent results in the cleavage of both Sn-S and Sn-C bonds to yield the desired inorganic nanomaterial.

Furthermore, reactions with strong electrophiles or protic acids are expected to target the Sn-S bond. Mechanistically, such cleavage can occur heterolytically, driven by the electrophilic attack on the sulfur atom or nucleophilic attack at the tin center. The cleavage of disulfide bonds by phosphorus nucleophiles via an SN2 mechanism has been studied, providing a model for how nucleophiles might attack the sulfur atom in a Sn-S system. researchgate.net

Ligand Exchange and Substitution Processes at the Organotin Center

The tin atom in triphenyltin-sulfur compounds is a Lewis acidic center capable of undergoing ligand exchange and substitution reactions. These processes can involve the displacement of existing ligands or the expansion of the tin's coordination sphere. The coordination environment of the tin atom can readily change from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or even six-coordinate octahedral upon reaction with suitable ligands.

In reactions of organotin(IV) compounds with multidentate thio-Schiff bases, the ligands coordinate to the tin atom through nitrogen and sulfur atoms. researchgate.net For example, triphenyltin(IV) complexes can be formed with 1-aryl-2,5-dithiohydrazodicarbonamides, where the ligand coordinates to the tin center. researchgate.net This process involves the substitution of a ligand at the tin center to form a new, more stable complex.

These substitution reactions are fundamental to the broader coordination chemistry of organotin compounds and highlight the dynamic nature of the ligands attached to the central tin atom.

Reactivity Towards Other Metal Centers and Cluster Formation

The sulfur atom in a triphenyltin-sulfur moiety possesses lone pairs of electrons, allowing it to function as a bridging ligand between multiple metal centers. This property enables these compounds to act as building blocks for the synthesis of heterometallic clusters.

The general principle involves the coordination of the sulfur atom of the Sn-S unit to another metal center (M), forming a Sn-S-M bridge. This is a common motif in inorganic cluster chemistry, where sulfide ligands bridge transition metals to form complex architectures. rsc.orgnsf.gov For instance, soluble metal sulfides are known to react with various organic and small molecule substrates, and polysulfido complexes are known for most transition metals. illinois.edu

While specific examples detailing the reaction of bis(triphenyltin) sulfide with other metal complexes are specialized, the concept is well-supported by the known reactivity of thiometalates and metal sulfide complexes. illinois.edu The use of complexes like [Et₄N][(Tp*)WS₃] as templates to synthesize W–Co–S clusters illustrates how a metal-sulfur unit can chelate other metal atoms to build up clusters with varying nuclearities. rsc.org This approach could be extended to triphenyltin-sulfur compounds to create novel heterometallic systems containing tin. The formation of such clusters is of interest for applications in catalysis and materials science. scilit.comchemrxiv.org

Coordination Chemistry with Donor Ligands

The tin atom in triphenyltin compounds, including those with sulfur ligands, acts as a Lewis acid and can coordinate with a variety of neutral donor ligands. This coordination leads to an expansion of the tin's coordination number from four to five or six.

Organotin(IV) complexes are readily formed with ligands containing nitrogen and sulfur donor atoms. researchgate.net The resulting complexes often feature a five-coordinate tin center with a trigonal bipyramidal geometry, where the three phenyl groups occupy the equatorial positions and the donor ligand and the original sulfur-containing group occupy the axial positions.

Detailed structural studies of triphenyltin complexes have identified various coordination geometries. In some structures, weak intermolecular interactions, such as long Sn-S contacts, can lead to the formation of dimeric or polymeric structures in the solid state. researchgate.net The coordination of ligands can significantly influence the chemical and physical properties of the compound.

| Ligand Type | Donor Atom(s) | Typical Coordination Number of Tin | Resulting Geometry | Reference |

|---|---|---|---|---|

| Thio-Schiff Bases | N, S | 5 | Trigonal Bipyramidal | researchgate.net |

| Dithiohydrazodicarbonamides | N, S | 5 | Trigonal Bipyramidal | researchgate.net |

| Pyridine | N | 5 | Trigonal Bipyramidal | General Chemistry |

| Tertiary Phosphines | P | 5 | Trigonal Bipyramidal | rsc.org |

The study of these coordination compounds is essential for understanding the fundamental reactivity of the triphenyltin moiety and for designing new molecules with specific structural and functional properties.

Theoretical and Computational Chemistry Studies on Triphenyltin Sulfur Systems

Quantum Chemical Methodologies

Quantum chemical methodologies form the bedrock of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and bonding in organometallic compounds, including triphenyltin-sulfur systems. DFT calculations are based on the principle that the ground-state electronic energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like bis(triphenyltin) sulfide (B99878).

In typical DFT studies of triphenyltin-sulfur compounds, various exchange-correlation functionals, such as B3LYP or PBE0, are employed in conjunction with appropriate basis sets (e.g., 6-31G(d,p) for lighter atoms and LANL2DZ for the tin atom) to optimize the molecular geometry and calculate electronic properties. These calculations can provide valuable information about the nature of the tin-sulfur (Sn-S) bond, including bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charge distributions.

Table 1: Representative DFT-Calculated Electronic Properties of Bis(triphenyltin) Sulfide

| Property | Calculated Value |

|---|---|

| Sn-S Bond Length (Å) | 2.35 - 2.45 |

| Sn-S-Sn Bond Angle (°) | 105 - 115 |

| Mulliken Charge on Sn | +1.2 to +1.5 |

| Mulliken Charge on S | -0.8 to -1.1 |

Note: The values presented in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The calculated HOMO-LUMO gap provides insights into the electronic stability and reactivity of the molecule. A larger gap generally indicates higher stability. Furthermore, analysis of the molecular orbitals can reveal the nature of the frontier orbitals, which are crucial in determining the compound's chemical reactivity. For instance, in many triphenyltin-sulfur compounds, the HOMO is often localized on the sulfur atom, while the LUMO is distributed over the tin and phenyl groups.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate molecular geometries and energetics.

For triphenyltin-sulfur systems, ab initio calculations are often used to benchmark the results obtained from DFT methods and to study systems where electron correlation effects are particularly important. For example, MP2 calculations can provide very accurate geometries for molecules like bis(triphenyltin) sulfide.

Table 2: Comparison of Geometrical Parameters for Bis(triphenyltin) Sulfide from Different Computational Methods

| Method | Sn-S Bond Length (Å) | Sn-S-Sn Bond Angle (°) |

|---|---|---|

| HF/LANL2DZ | 2.48 | 110.5 |

| B3LYP/LANL2DZ | 2.42 | 109.8 |

| MP2/LANL2DZ | 2.40 | 109.5 |

Note: This table presents hypothetical but realistic data for comparative purposes.

These calculations are also crucial for determining accurate reaction energies, activation barriers, and thermodynamic properties, which are essential for understanding the stability and reactivity of these compounds.

Computational Analysis of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By simulating spectra computationally, researchers can assign experimental signals to specific structural features and gain a deeper understanding of the molecule's properties.

For triphenyltin-sulfur compounds, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹¹⁹Sn, ¹³C, and ¹H NMR chemical shifts. researchgate.net These calculated shifts, when compared with experimental data, can confirm the proposed structure and provide insights into the electronic environment around the different nuclei.

Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with the experimental peaks, allowing for a detailed analysis of the molecular vibrations. For example, the characteristic Sn-S stretching frequency can be identified and its position can provide information about the strength of the Sn-S bond.

Table 3: Calculated vs. Experimental Spectroscopic Data for a Model Triphenyltin-Sulfur Compound

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹¹⁹Sn NMR Chemical Shift (ppm) | 80 - 100 | 85 - 105 |

| ¹³C NMR (ipso-carbon) (ppm) | 135 - 140 | 137 - 142 |

Note: The presented data is representative for triphenyltin-sulfur compounds and may vary for specific molecules.

Reaction Mechanism Pathway Elucidation through Computational Modeling

For triphenyltin-sulfur systems, computational modeling can be used to study a variety of reactions, such as their formation from triphenyltin (B1233371) halides and a sulfur source, or their reactions with other molecules. For instance, DFT calculations can be employed to investigate the reaction mechanism of the formation of bis(triphenyltin) sulfide from triphenyltin chloride and sodium sulfide. By calculating the energies of the reactants, products, and possible transition states, the most likely reaction pathway can be determined.

These studies can provide detailed information about the bond-making and bond-breaking processes that occur during the reaction, as well as the role of the solvent and other reaction conditions. This level of mechanistic detail is often difficult to obtain through experimental methods alone and is crucial for optimizing reaction conditions and designing new synthetic routes.

Advanced Applications in Materials Science and Catalysis

Precursors for Inorganic Tin Sulfide (B99878) Material Synthesis

Organotin-sulfur compounds, including derivatives of triphenyltin (B1233371), are highly valued as single-source precursors for the synthesis of inorganic tin sulfide materials such as tin(II) sulfide (SnS) and tin(IV) sulfide (SnS₂). These precursors offer significant advantages, including the ability to form tin sulfide materials without the need for external, often toxic, sulfur sources like hydrogen sulfide gas. The decomposition of these organotin compounds can be precisely controlled to yield specific phases and morphologies of tin sulfide.

Deposition of Tin Sulfide Thin Films (SnS, SnS₂) via Organotin Precursors

The deposition of thin films of tin sulfide is a critical process for the fabrication of various electronic and optoelectronic devices. Organotin precursors, including triphenyltin derivatives, are instrumental in techniques like Chemical Vapor Deposition (CVD) for creating these films. For instance, tin sulfide thin films have been successfully deposited onto glass substrates using triphenylphosphine (B44618) sulfide as a sulfur source in a CVD reactor at temperatures ranging from 250 °C to 400 °C. semanticscholar.org X-ray diffraction (XRD) and Raman spectroscopy have confirmed the formation of pure SnS thin films at 250 °C. semanticscholar.org

Different organotin precursors can yield different phases of tin sulfide depending on the deposition temperature. For example, using (CF₃CH₂S)₄Sn as a precursor, films deposited between 300–400°C are composed of sulfur-deficient SnS₂, while films at 450 and 500°C consist of the sesquisulfide, Sn₂S₃. At higher temperatures of 550 or 600°C, the films are primarily sulfur-deficient SnS. semanticscholar.org The choice of precursor and deposition conditions allows for tailored synthesis of specific tin sulfide phases.

Table 1: Deposition of Tin Sulfide Thin Films Using Organotin Precursors

| Precursor | Deposition Temperature (°C) | Resulting Tin Sulfide Phase | Reference |

|---|---|---|---|

| Triphenylphosphine sulfide | 250 | SnS | semanticscholar.org |

| (CF₃CH₂S)₄Sn | 300-400 | Sulfur-deficient SnS₂ | semanticscholar.org |

| (CF₃CH₂S)₄Sn | 450-500 | Sn₂S₃ | semanticscholar.org |

Fabrication of Nanostructured Tin Sulfides

The synthesis of nanostructured tin sulfides, such as nanoparticles and nanosheets, has garnered significant attention due to their unique properties and potential applications. Organotin dithiocarbamate (B8719985) complexes have been effectively used as single-source precursors to produce tin sulfide nanoparticles. mdpi.com For example, diphenyltin(IV) p-methylphenyldithiocarbamate complex has been used to synthesize SnS₂ nanoparticles via a solvothermal method. mdpi.com The thermal decomposition of such single-source precursors is a proven and important route for synthesizing metal chalcogenides. mdpi.com

By controlling reaction parameters like temperature and the molar ratios of precursors, it is possible to fabricate different nanostructures. For instance, by adjusting the mole ratios of SnCl₂ and C₂H₅NS at high temperatures (280-300℃), SnS rectangular nanosheets can be converted into SnS₂ hexagonal nanosheets in a one-pot method. nih.gov These nanostructured materials exhibit distinct physical properties determined by their morphology and crystalline phase.

Exploration in Photovoltaic and Optoelectronic Devices

Tin sulfide materials, synthesized from organotin precursors, are highly promising for applications in photovoltaic and optoelectronic devices. mdpi.comosti.gov This is due to their favorable properties, such as being composed of earth-abundant and non-toxic elements, possessing a high absorption coefficient, and having a suitable bandgap for solar energy conversion. harvard.edu Tin sulfide thin films can serve as the absorber layer in solar cells. osti.gov

The properties of these materials can be tuned by controlling the synthesis conditions. For example, the energy bandgap of π-SnS nanoparticles can be varied from 1.52 to 1.68 eV by altering the Sn precursor concentration during synthesis. mdpi.com This tunability is crucial for optimizing the performance of photovoltaic devices. The efficiency of tin sulfide-based solar cells is an active area of research, with efforts focused on improving material quality and device architecture. harvard.edu

Catalytic Activity of Organotin-Sulfur Compounds

Organotin compounds, including those containing sulfur, exhibit significant catalytic activity in a range of important industrial chemical reactions. Their effectiveness stems from the Lewis acidic nature of the tin atom, which allows it to coordinate with reactants and facilitate chemical transformations.

Role as Catalysts in Polymerization Reactions

Organotin compounds are widely used as catalysts in polymerization reactions, particularly in ring-opening polymerization (ROP). For instance, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a standard catalyst for the commercial production of polylactides. rsc.org The catalytic activity can be further enhanced by the addition of co-catalysts. It has been reported that Lewis bases, such as triphenylphosphine, can increase the rate of L,L-lactide polymerization initiated by Sn(Oct)₂ without negatively impacting the thermal stability of the resulting polylactide.

The mechanism of these catalytic reactions is a subject of ongoing study, but it is understood that the tin catalyst plays a crucial role in activating the monomer for polymerization. The choice of catalyst and reaction conditions can influence the rate of polymerization and the properties of the final polymer. rsc.org

Applications in Esterification and Transesterification Processes

Organotin compounds are effective catalysts for esterification and transesterification reactions, which are fundamental processes in the chemical industry for producing esters used in everything from solvents to biodiesel. semanticscholar.org The catalytic properties of organotin(IV) complexes are attributed to their Lewis acid characteristics, where the tin atom can coordinate with the reactants. semanticscholar.org

Two primary mechanisms have been proposed for organotin-catalyzed transesterification: the Lewis acid mechanism and the exchange/insertion mechanism. In the Lewis acid mechanism, the tin compound acts as a classic Lewis acid, coordinating to the ester to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. semanticscholar.org The exchange/insertion mechanism involves an initial exchange of a ligand on the tin compound with the alcohol, followed by coordination and insertion of the carboxylic group into the newly formed Sn-O bond. semanticscholar.org These catalytic processes are crucial in the production of various polyesters and in the synthesis of fatty acid alkyl esters for biodiesel. semanticscholar.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Triphenylstannanylium;sulfide |

| Tin(II) sulfide (SnS) |

| Tin(IV) sulfide (SnS₂) |

| Tin sesquisulfide (Sn₂S₃) |

| Triphenylphosphine sulfide |

| (CF₃CH₂S)₄Sn |

| Diphenyltin(IV) p-methylphenyldithiocarbamate |

| Tin(II) chloride (SnCl₂) |

| C₂H₅NS |

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) |

| Triphenylphosphine |

Mechanistic Aspects of Catalytic Action Involving Tin-Sulfur Bonds

The catalytic activity of organotin compounds, particularly those containing tin-sulfur bonds, is a subject of considerable interest in various chemical transformations. While extensive research has been conducted on the catalytic applications of organotins in processes like the formation of polyurethanes and the vulcanization of silicones, the specific mechanistic pathways involving the tin-sulfur bond in compounds like this compound are more nuanced. wikipedia.org The reactivity of the Sn-S bond is a key determinant of its catalytic function. wikipedia.org

In many catalytic applications, organotin compounds function as Lewis acids. researchgate.net The tin center can coordinate with substrates containing electron-donating groups, thereby activating them for subsequent reactions. For instance, in reactions involving hydroxyl groups, such as esterification or transesterification, the tin atom can coordinate with the oxygen of the alcohol, facilitating nucleophilic attack. gelest.com

The presence of the sulfide linkage in this compound introduces a unique electronic environment around the tin center. The Sn-S bond is known to be the reactive component in diorganotin dithiolates used as PVC stabilizers, where it plays a role in suppressing degradation by reacting with allylic chloride groups and absorbing hydrogen chloride. wikipedia.org While the primary application here is stabilization rather than catalysis, the underlying chemical reactivity of the Sn-S bond is illustrative.

Mechanistic proposals for catalysis involving tin-sulfur bonds often involve the lability of this bond. The bond can be cleaved under certain reaction conditions, allowing for the coordination of substrates to the tin center. The sulfide moiety can also play a role in the regeneration of the catalyst. For example, in some proposed catalytic cycles, the sulfide may be temporarily displaced by a reactant and then reinstated at the end of the cycle.

The catalytic utility of organotin compounds is often associated with their ability to facilitate reactions at carboxyl groups, such as esterification and transesterification. researchgate.net While specific studies on this compound in this context are not widely documented, the general mechanism for organotin-catalyzed transesterification can provide a model.

Hypothetical Catalytic Cycle for Transesterification:

| Step | Description |

| 1. Catalyst-Alcohol Coordination | The tin center of this compound coordinates with the alcohol reactant, increasing its nucleophilicity. |

| 2. Nucleophilic Attack | The activated alcohol attacks the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the incoming alcohol to the leaving alkoxy group. |

| 4. Intermediate Collapse | The tetrahedral intermediate collapses, releasing the new ester and the leaving alcohol. |

| 5. Catalyst Regeneration | The catalyst is regenerated and can participate in another catalytic cycle. |

It is important to note that the specific role of the sulfide ligand in modulating the Lewis acidity of the tin center and the stability of the catalytic intermediates would be a key area for further investigation.

Emerging Applications in Gas Adsorption and Storage

The application of organometallic compounds, including organotins, in the field of gas adsorption and storage is an area of growing research interest. These materials can be designed to have porous structures with high surface areas, making them suitable candidates for adsorbing and storing various gases. However, specific research into the use of this compound for gas adsorption and storage is still in its nascent stages, with limited published data available.

The potential for organotin sulfides in this application stems from the possibility of creating metal-organic frameworks (MOFs) or other porous materials where the organotin sulfide units act as nodes or linkers. The properties of such materials, including their pore size, surface area, and affinity for specific gases, could be tuned by modifying the organic ligands attached to the tin atom.

While direct experimental data for this compound is scarce, the principles of gas adsorption on related materials can provide some insights. For example, the interaction of volatile organic sulfur compounds with porphyrin aluminum metal-organic frameworks has been studied, demonstrating the potential for MOFs to adsorb sulfur-containing molecules. mdpi.com The adsorption mechanism in such cases can involve hydrogen bonding between the adsorbed gas and the functional groups within the MOF. mdpi.com

The selection of adsorbents for specific gases depends on factors such as the composition of the gas stream and the operating conditions. meryt-chemical.com Materials like zeolites and activated carbon are commonly used for adsorbing sulfur compounds. meryt-chemical.com For a material like this compound to be a viable candidate, it would need to exhibit favorable adsorption capacities and selectivity for target gases.

Potential Research Directions for this compound in Gas Adsorption:

| Research Area | Objective |

| Synthesis of Porous Materials | To develop methods for synthesizing porous materials incorporating this compound units. |

| Gas Adsorption Isotherms | To measure the adsorption capacity of these materials for various gases (e.g., H₂S, CO₂, CH₄) at different pressures and temperatures. |

| Adsorption Selectivity | To evaluate the selectivity of the materials for specific gases in a mixed gas stream. |

| Regeneration Studies | To investigate the ability to regenerate the adsorbent material after saturation for multiple cycles of use. |

| Computational Modeling | To use theoretical calculations to predict the adsorption behavior and to guide the design of new materials. |

Environmental Pathways: Abiotic Transformation and Degradation Mechanisms of Organotin Sulfides

Photochemical Degradation Under Environmental Conditions

Photochemical degradation is a significant pathway for the breakdown of triphenyltin (B1233371) (TPT) compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. oup.com The process involves the absorption of light energy, which leads to the cleavage of the tin-carbon bonds. Studies on triphenyltin hydroxide (B78521) (TPTH) have shown that photodegradation proceeds through a stepwise dephenylation, yielding diphenyltin (DPT), monophenyltin (MPT), and eventually inorganic tin. oup.cominchem.org The proportion of these degradation products, particularly the increase in MPT relative to TPT over time on plant foliage, is indicative of photolytic degradation. oup.com

The quantum yield for the direct photolysis of TPTH at 254 nm has been determined to be 0.18 ± 0.02 mol Ein-1. nih.gov The degradation can be enhanced in the presence of photosensitizers like hydrogen peroxide, which leads to the formation of hydroxyl radicals. nih.gov The second-order rate constant for the reaction of TPTH with hydroxyl radicals is (7.81 ± 0.37) × 10⁸ M⁻¹ s⁻¹. nih.gov While solution pH and ionic strength have a negligible effect on the photodegradation kinetics of TPTH, the primary transformation products often involve hydroxylation of the phenyl groups. nih.gov It is important to note that these phototransformation products may also exhibit toxicity. nih.gov

While specific studies on the photochemical degradation of triphenylstannanylium;sulfide (B99878) are limited, the fundamental photochemical behavior of the triphenyltin cation is expected to follow a similar degradation pathway. The cleavage of the phenyl groups from the tin atom is the primary mode of degradation under the influence of sunlight. oup.cominchem.org The rate of this degradation is influenced by factors such as the intensity of sunlight and the presence of other substances in the environment that can act as photosensitizers. inchem.org

Table 1: Photodegradation Parameters for Triphenyltin Hydroxide (TPTH)

| Parameter | Value | Conditions |

|---|---|---|

| Quantum Yield (Φ) | 0.18 ± 0.02 mol Ein⁻¹ | Direct photolysis at 254 nm |

Hydrolytic Stability and Abiotic Transformations in Aqueous Media

The hydrolytic stability of organotin compounds is a critical factor in their environmental persistence and transformation in aqueous environments. For triphenyltin compounds, the nature of the anionic group attached to the triphenyltin cation significantly influences their initial behavior in water. Triphenyltin acetate (TPTA) and triphenyltin chloride (TPTCl) are known to hydrolyze rapidly to form triphenyltin hydroxide (TPTH) in aqueous media at ambient temperatures within a pH range of 3-8. inchem.org This rapid hydrolysis suggests that TPTH is the principal form of triphenyltin present in many aquatic environments shortly after the introduction of these salts. inchem.org

In the case of triphenylstannanylium;sulfide, it is anticipated to undergo a similar hydrolysis reaction in water, yielding TPTH and hydrogen sulfide. However, the kinetics of this specific reaction are not well-documented in the available literature.

Studies on the stability of TPTCl in an artificial seawater model have indicated that it is a very stable compound, with a degradation kinetic parameter (Kdeg) of 0.00006 day⁻¹ and a calculated half-life (t₁/₂) of 11,550 days (31.6 years). researchgate.net This suggests a high degree of persistence of the triphenyltin moiety in marine environments. The half-life of triphenyltin in natural water has been estimated to be several days in June and 2-3 weeks in November, indicating that environmental conditions such as temperature and sunlight play a role in its degradation. inchem.org

The presence of other ions in the water can also influence the form of triphenyltin. For instance, the presence of chloride in seawater can lower the solubility of triphenyltin compounds through the formation of the covalent organotin chloride. inchem.org

Table 2: Hydrolytic Stability of Triphenyltin Chloride (TPTCl) in Artificial Seawater

| Parameter | Value |

|---|---|

| Degradation Kinetic Parameter (Kdeg) | 0.00006 day⁻¹ |

Redox Processes and Interactions with Abiotic Sulfur Species in the Environment

The interactions of organotin compounds with various chemical species in the environment can lead to redox transformations. In anoxic sediments where sulfide is often present, triphenyltin compounds may react with these sulfides. nih.gov This can lead to the formation of species such as bis(triphenyltin) sulfide. nih.gov

The biogeochemical cycling of sulfur in the environment involves a variety of sulfur species with different oxidation states, including sulfide (S²⁻), elemental sulfur (S⁰), and sulfate (SO₄²⁻). nih.gov Abiotic reactions involving these sulfur species can potentially interact with organotin compounds. For instance, ferrous sulfide (FeS) has been investigated as a reagent for the abiotic transformation of other organic pollutants. nih.gov

While the direct redox reactions of this compound with abiotic sulfur species in the environment are not extensively detailed in scientific literature, the potential for such interactions exists, particularly in sulfur-rich environments like anaerobic sediments. These reactions could influence the speciation, mobility, and toxicity of the triphenyltin compounds. The formation of less soluble sulfide species could affect their bioavailability.

Adsorption and Desorption Characteristics on Environmental Matrices (e.g., Sediments, Soil)

The fate and transport of triphenyltin compounds in the environment are heavily influenced by their adsorption and desorption behavior on solid matrices like soil and sediment. Triphenyltin is known to be strongly adsorbed to both soil and sediment, with very little subsequent desorption. inchem.org This strong sorption is a key factor in its accumulation in these environmental compartments. naturvardsverket.se

The sorption process is influenced by the properties of the soil or sediment, such as organic matter content and pH. nih.govmdpi.com The sorption affinity of organotins has been found to be inversely related to their water solubility. nih.gov For triphenyltin hydroxide, sorption isotherms have been shown to fit well with the Henry model, with distribution coefficients (Kd) ranging from 746.1 to 2465.2 mL/g in freshwater sediments. nih.gov The Koc value for triphenyltin hydroxide is estimated to be 2,000, which suggests it has low mobility in soil. nih.gov

The degradation of triphenyltin compounds can also occur in these matrices, with degradation half-lives in anaerobic and aerobic water-sediment systems reported to be in the range of 38.3 to 84.5 days. nih.gov The rate of degradation appears to be positively correlated with the organic matter content of the sediment. nih.gov Due to their strong adsorption, triphenyltin compounds are not expected to be readily taken up by plant roots from the soil. inchem.org

Table 3: Sorption and Degradation Parameters of Triphenyltin Hydroxide in Sediments

| Parameter | Value Range | System |

|---|---|---|

| Distribution Coefficient (Kd) | 746.1 - 2465.2 mL/g | Freshwater Sediments |

Future Research Directions and Emerging Trends in Triphenyltin Sulfur Chemistry

Designing Tailored Triphenyltin-Sulfur Architectures with Enhanced Functionalities

A significant future direction lies in the rational design of novel triphenyltin-sulfur structures with specific, enhanced functionalities. By modifying the peripheral phenyl groups with various functional substituents (e.g., donor/acceptor groups, polymerizable units), it is possible to tune the electronic, optical, and catalytic properties of the resulting molecules. This approach could lead to the development of new materials for applications in sensing, catalysis, or as building blocks for supramolecular assemblies and coordination polymers.

Development of Green and Sustainable Synthetic Routes

There is a growing emphasis on developing environmentally benign synthetic methodologies in chemistry. Future research will likely focus on greener routes to triphenyltin-sulfur compounds. This includes exploring solvent-free reaction conditions, utilizing mechanochemistry (ball-milling), and employing less hazardous reagents, such as elemental sulfur, as the sulfide (B99878) source. Such advancements would reduce the environmental impact associated with the synthesis of these organometallic compounds.

Integration with Advanced Analytical Techniques for Real-time Monitoring

The detection and speciation of organotin compounds in various matrices are of considerable importance. Future work will involve the further integration of advanced analytical techniques for real-time monitoring and characterization. Hyphenated methods, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), offer high sensitivity and selectivity for the speciation analysis of different organotin compounds. adelaide.edu.au The development of these methods is crucial for understanding the fate and transformation of triphenyltin-sulfur compounds in complex systems.

Exploration of Multifunctional Materials Based on Organotin-Sulfur Frameworks

There is significant potential in incorporating triphenyltin-sulfur units into extended, multifunctional materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). By using functionalized triphenyltin-sulfur compounds as ligands or building blocks, it may be possible to create porous materials with unique properties. These frameworks could combine the characteristics of the organotin-sulfur moiety (e.g., catalytic activity, semiconducting properties) with the high surface area and tunable porosity of the framework, leading to novel materials for gas storage, separation, and heterogeneous catalysis.

Q & A

Q. What are the standard methodologies for synthesizing triphenylstannanylium;sulfide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between triphenylstannane and sulfur-containing precursors under controlled atmospheres (e.g., inert gas). Key variables include reaction time, temperature, and solvent polarity. For example, prolonged reaction times (1.0–1.67 hours) at 250°C can reduce sulfur recovery due to side reactions, as observed in analogous sulfide systems . Characterization via NMR and X-ray diffraction is critical to confirm structural integrity.

Q. How can analytical techniques like UV-Vis or titration be optimized to quantify sulfide content in this compound?

- Methodological Answer : Methyl blue colorimetry is a reliable method for sulfide quantification, but pH control is essential to minimize H₂S volatilization . For complex matrices, coupling with automated separation techniques (e.g., gas chromatography) reduces interference from organic byproducts. Calibration curves should account for potential matrix effects, and recovery tests (e.g., spiked samples) validate accuracy .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert conditions (argon/nitrogen) in amber glassware to prevent photodegradation. Use zinc acetate or NaOH stabilizers to suppress sulfide oxidation . Regular spectroscopic monitoring (e.g., FTIR) detects decomposition products like Sn-O or S-O bonds, indicating oxidative instability .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental observations in this compound’s reactivity?

- Methodological Answer : Perform hybrid DFT-MD simulations to model reaction pathways under varying conditions (e.g., solvent effects, temperature). Validate with kinetic studies (e.g., time-resolved spectroscopy) to identify intermediate species. Discrepancies often arise from solvent coordination or steric hindrance by phenyl groups, which computational models may overlook .

Q. What statistical frameworks are appropriate for analyzing non-linear relationships in sulfide formation kinetics?

- Methodological Answer : Use multivariate regression or machine learning (e.g., random forests) to model non-linear dependencies between variables like temperature, time, and catalyst concentration. For instance, Cd% and sulfur recovery in analogous systems show inverse correlations at prolonged reaction times, suggesting competing pathways . Bootstrap resampling quantifies uncertainty in kinetic parameters .

Q. How can mechanistic studies differentiate between radical-mediated vs. ionic pathways in this compound decomposition?

- Methodological Answer : Employ radical traps (e.g., TEMPO) or isotopic labeling (³⁴S) to track reaction pathways. EPR spectroscopy detects radical intermediates, while ESI-MS identifies ionic species. For example, sulfide oxidation in similar systems proceeds via thiyl radicals under UV light, but ionic mechanisms dominate in polar solvents .

Q. What strategies mitigate bias in comparative studies of this compound’s catalytic activity vs. other organotin sulfides?

- Methodological Answer : Use blind testing protocols for catalytic assays, where multiple independent labs replicate experiments. Normalize activity metrics to surface area or active-site density (via BET or XPS). Confounding variables like trace moisture or oxygen require strict glovebox controls .

Data Interpretation and Reproducibility

Q. How should researchers address outliers in spectroscopic data for this compound?

- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Replicate measurements under identical conditions to distinguish instrumental error from sample heterogeneity. For example, inconsistent S% values in sulfide systems may arise from localized oxidation, necessitating micro-sampling techniques .

Q. What criteria ensure reproducibility in synthetic protocols for this compound across laboratories?

- Methodological Answer : Publish detailed procedural logs, including solvent batch sources, stirring rates, and temperature gradients. Collaborative inter-laboratory studies (e.g., Round Robin trials) standardize metrics like yield and purity. Reproducibility issues often stem from unrecorded variables like ambient humidity .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.